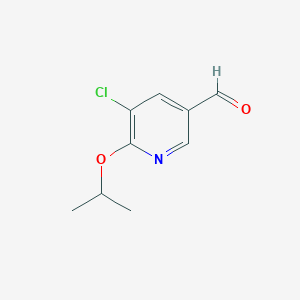
(1S,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features an amino group and a hydroxyl group attached to a propan-2-ol backbone, with a 2,3-dimethylphenyl substituent. Its stereochemistry is defined by the (1S,2R) configuration, indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 2,3-dimethylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine using reductive amination. This involves the reaction of 2,3-dimethylbenzaldehyde with an amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods: Industrial production of this compound may involve:
Enzymatic Resolution: Using enzymes to selectively react with one enantiomer, leaving the desired (1S,2R) enantiomer.
Asymmetric Synthesis: Employing chiral catalysts or reagents to directly synthesize the desired enantiomer with high enantiomeric purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ketone can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1S,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its therapeutic effects, such as neurotransmitter pathways in the case of potential central nervous system activity.
Vergleich Mit ähnlichen Verbindungen
(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
(1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness:
Stereochemistry: The (1S,2R) configuration imparts unique stereochemical properties that influence its reactivity and biological activity.
Substitution Pattern: The 2,3-dimethylphenyl group provides distinct electronic and steric effects compared to other substitution patterns.
This detailed article provides a comprehensive overview of (1S,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
(1S,2R)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-5-4-6-10(8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m1/s1 |
InChI-Schlüssel |
LQJKVQHXUMMTPL-MWLCHTKSSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)[C@@H]([C@@H](C)O)N)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C(C)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



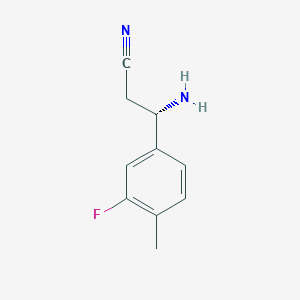
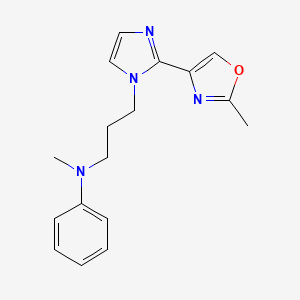
![(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030949.png)
![tert-Butyl5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13030951.png)
![Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13030952.png)
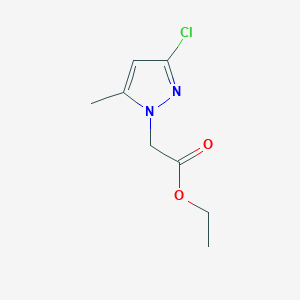
![1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13030956.png)
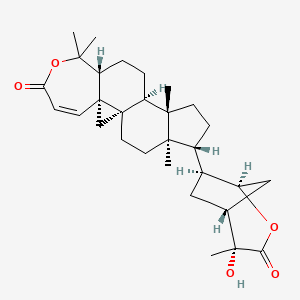

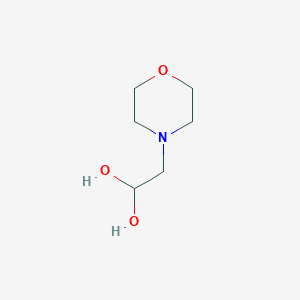
![9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-13-carbonitrile](/img/structure/B13030991.png)

